![molecular formula C24H18N2O3 B186276 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 5841-97-4](/img/structure/B186276.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, also known as DBF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF is a fluorescent dye that has been used in a variety of applications, including cell imaging, protein labeling, and drug discovery. In
Mécanisme D'action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific biomolecules, such as proteins, nucleic acids, and lipids. This binding results in a change in the fluorescence properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, allowing researchers to track the location and movement of the labeled biomolecule.
Effets Biochimiques Et Physiologiques
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is generally considered to be non-toxic and has not been shown to have any significant physiological effects. However, the compound can bind to specific biomolecules, which could potentially interfere with their normal function. It is important to note that the concentration of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide used in experiments is typically much lower than the concentration required to produce any significant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is its fluorescent properties, which allow researchers to track the movement and interactions of labeled biomolecules in real-time. The compound is also relatively easy to synthesize and has a high yield. However, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide does have some limitations. For example, the compound can bind to multiple biomolecules, which can make it difficult to isolate and study a specific target. Additionally, the fluorescent properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide can be affected by factors such as pH and temperature, which can complicate experiments.
Orientations Futures
There are several potential future directions for research involving N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide. One area of interest is the development of new labeling techniques that could improve the specificity and sensitivity of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide labeling. Another area of interest is the use of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide in live-cell imaging, where the compound could be used to track the movement and interactions of biomolecules in real-time. Additionally, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide could be used in the development of new drug candidates, where it could be used to identify potential drug targets and screen for potential drug candidates.
Conclusion:
In conclusion, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been used extensively in cell imaging, protein labeling, and drug discovery. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has several advantages, including its fluorescent properties and ease of synthesis, but also has some limitations, such as its potential to bind to multiple biomolecules. There are several potential future directions for research involving N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide, including the development of new labeling techniques and the use of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide in live-cell imaging and drug discovery.
Méthodes De Synthèse
The synthesis of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminophenol with 2,4-dimethylbenzoyl chloride to form 2-(2,4-dimethylphenyl)-1,3-benzoxazole. This intermediate is then reacted with 2-bromobenzofuran to form N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide. The yield of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide is typically high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has been used extensively in scientific research due to its fluorescent properties. The compound has been used to label proteins and other biomolecules, allowing researchers to track their movement and interactions within cells. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide has also been used in drug discovery, where it can be used to identify potential drug targets and screen for potential drug candidates.
Propriétés
Numéro CAS |
5841-97-4 |
|---|---|
Nom du produit |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
Formule moléculaire |
C24H18N2O3 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H18N2O3/c1-14-7-9-18(15(2)11-14)24-26-19-13-17(8-10-21(19)29-24)25-23(27)22-12-16-5-3-4-6-20(16)28-22/h3-13H,1-2H3,(H,25,27) |
Clé InChI |
VCSDIGJEDXOTGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
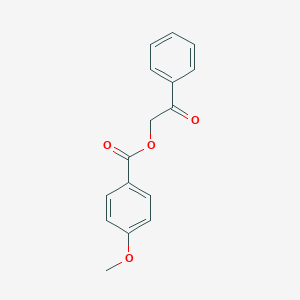
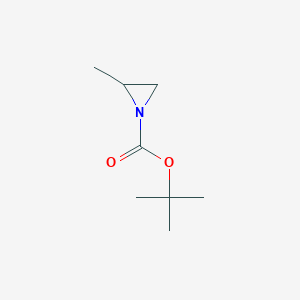
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
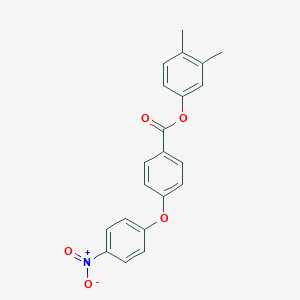
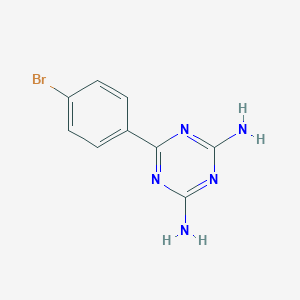
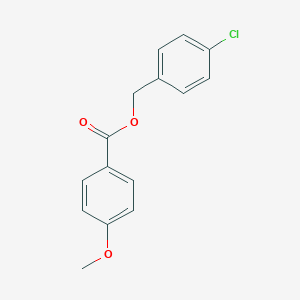
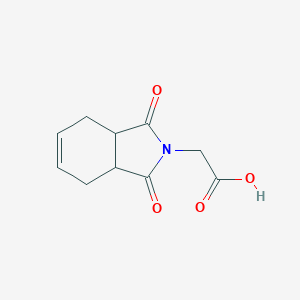
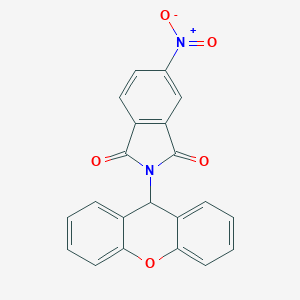
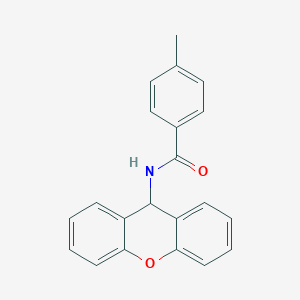
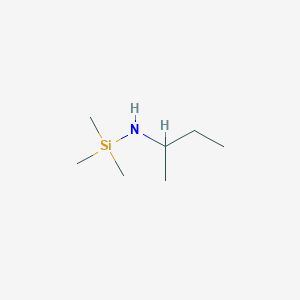
![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
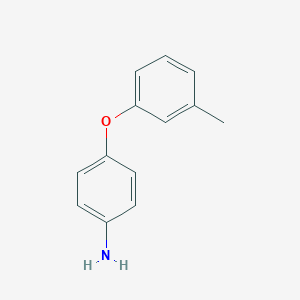
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)